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Compound of Interest

Compound Name: Anthranil

Cat. No.: B1196931 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of the Spectroscopic Properties of 2,1-Benzisoxazole and 1,2-Benzisoxazole.

This guide provides a detailed comparison of the spectroscopic data for two key isomers of

Anthranil: 2,1-benzisoxazole and 1,2-benzisoxazole. Understanding the distinct spectral

characteristics of these isomers is crucial for their unambiguous identification, characterization,

and application in research and drug development. This document summarizes key quantitative

data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy, supported by detailed experimental protocols.

At a Glance: Key Spectroscopic Differentiators
The arrangement of the nitrogen and oxygen atoms within the isoxazole ring of Anthranil
isomers leads to distinct electronic environments and vibrational modes, resulting in unique

spectroscopic fingerprints.
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Spectroscopic
Technique

2,1-Benzisoxazole
(Anthranil)

1,2-Benzisoxazole Key Distinctions

¹H NMR

Aromatic protons

typically appear in

distinct regions

reflecting the unique

electronic distribution.

Aromatic protons

show a different

splitting pattern and

chemical shifts due to

the different

placement of the

heteroatoms.

The chemical shifts

and coupling

constants of the

proton on the carbon

adjacent to the

oxygen and nitrogen

atoms are particularly

informative.

¹³C NMR

Chemical shifts of the

carbon atoms,

especially those in the

heterocyclic ring, are

characteristic of the

2,1-isomer.

The carbon

resonances,

particularly C3 and

C7a, show significant

differences in

chemical shifts

compared to the 2,1-

isomer.

The position of the

C=N carbon signal is

a key indicator for

differentiating the

isomers.

IR Spectroscopy

Characteristic

vibrational bands

related to the C=N

and N-O stretching

modes are present.

The frequencies of the

C=N and N-O

stretching vibrations

differ from those of the

2,1-isomer due to the

different bond

environment.

The fingerprint region

often contains a

unique pattern of

bands useful for

distinguishing the two

isomers.

UV-Vis Spectroscopy

The electronic

transitions result in a

characteristic

absorption spectrum.

The position and

intensity of the

absorption maxima

differ due to the

altered electronic

structure.

The λmax values can

be used for quick

differentiation and

quantification.

Quantitative Spectroscopic Data
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The following tables summarize the available quantitative spectroscopic data for 2,1-

benzisoxazole and 1,2-benzisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Compoun
d

H-3 H-4 H-5 H-6 H-7 Solvent

2,1-

Benzisoxaz

ole

8.32 (s) 7.65 (d) 7.18 (t) 7.55 (t) 7.80 (d) CDCl₃

1,2-

Benzisoxaz

ole

8.51 (s) 7.68 (d) 7.33 (t) 7.58 (t) 7.82 (d) CDCl₃

Note: Data is compiled from various sources and may vary slightly depending on experimental

conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Comp
ound

C-3 C-3a C-4 C-5 C-6 C-7 C-7a
Solven
t

2,1-

Benziso

xazole

154.2 120.9 129.8 122.1 131.5 112.9 163.8 CDCl₃

1,2-

Benziso

xazole

159.2 121.2 125.0 123.1 130.1 110.1 164.2 CDCl₃

Note: Data is compiled from various sources and may vary slightly depending on experimental

conditions. Assignment of C-3a and C-7a can be complex and may be interchangeable in some

literature.
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group
2,1-Benzisoxazole
(Anthranil)

1,2-Benzisoxazole

C=N Stretch ~1640 ~1630

Aromatic C=C Stretch ~1590, 1460 ~1580, 1450

N-O Stretch ~1240 ~1250

Aromatic C-H Bend ~750 ~760

Note: Peak positions are approximate and can be influenced by the sample preparation

method and physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax, nm)

Compound λmax 1 λmax 2 Solvent

2,1-Benzisoxazole ~255 ~320 Ethanol

1,2-Benzisoxazole ~260 ~300 Ethanol

Note: Absorption maxima can be solvent-dependent.

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and

comparable spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the Anthranil isomer.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.

¹H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Referencing: The residual solvent peak is used as an internal standard.

¹³C NMR Data Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Referencing: The solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film for Liquids):
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Place one or two drops of the neat liquid sample onto one face of a clean, dry salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top of the first to create a thin liquid film between the

plates.

Mount the plates in the spectrometer's sample holder.

Data Acquisition (FTIR):

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty salt plates should be recorded and

subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of the Anthranil isomer in a UV-grade solvent (e.g., ethanol,

methanol, or cyclohexane) at a concentration of approximately 1 mg/mL.

From the stock solution, prepare a dilute solution (e.g., 0.01-0.05 mg/mL) to ensure the

absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Data Acquisition:

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

Wavelength Range: 200-400 nm.

Blank: The pure solvent used for sample preparation should be used as the blank.
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Cuvette: Use a 1 cm path length quartz cuvette.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of

Anthranil isomers.

Sample Preparation

Spectroscopic Analysis

Data Processing & Comparison
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for the spectroscopic comparison of Anthranil
isomers. For definitive identification, it is recommended to compare experimentally obtained

spectra with those from authenticated reference standards under identical conditions.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of
Anthranil Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196931#spectroscopic-data-comparison-of-
anthranil-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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